molecular formula C14H19N3O2 B2422285 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034434-80-3

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2422285
CAS No.: 2034434-80-3
M. Wt: 261.325
InChI Key: KFSFZOMYYROPNJ-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a chemical reagent designed for research and development applications, strictly for Research Use Only . This compound features a hybrid architecture combining a piperidine ring and a pyrimidine heterocycle , a privileged scaffold in medicinal chemistry . Piperidine derivatives are among the most significant synthetic fragments for constructing drugs and are present in more than twenty classes of pharmaceuticals . The incorporated pyrimidine ring is a key pharmacophore known for its considerable antiproliferative activity and its role in targeting various protein kinase enzymes . The pent-4-en-1-one moiety offers a reactive handle for further synthetic elaboration, making this molecule a versatile and valuable building block for constructing more complex, biologically active molecules. Researchers can leverage this compound in the synthesis of potential therapeutic agents, particularly in oncology and central nervous system (CNS) drug discovery pipelines. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(3-pyrimidin-2-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-7-13(18)17-10-4-6-12(11-17)19-14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSFZOMYYROPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrimidin-2-yloxy Intermediate: The pyrimidine ring is functionalized with an oxygen atom to form the pyrimidin-2-yloxy intermediate. This step often involves the use of reagents such as pyrimidine and an appropriate oxidizing agent.

    Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. Common reagents include piperidine and various catalysts.

    Coupling Reaction: The pyrimidin-2-yloxy intermediate is coupled with the piperidine ring through a nucleophilic substitution reaction. This step typically requires the use of a base and a suitable solvent.

    Pentenone Formation: The final step involves the introduction of the pentenone moiety through an aldol condensation reaction. This step may require the use of aldehydes or ketones and a base.

Industrial Production Methods

Industrial production of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring connected to a piperidine moiety through an ether linkage, with a pentenone functional group. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values reported as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest the compound could serve as a lead for developing new anticancer agents, particularly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

Preliminary investigations suggest that 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being explored through various studies:

Anticancer Mechanism

The anticancer properties are hypothesized to involve the modulation of signaling pathways related to cell growth and survival. Studies have suggested that the compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have been documented in peer-reviewed literature regarding the applications of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one:

  • Study on Cancer Cell Lines :
    • Conducted on A549 and MCF-7 cell lines.
    • Results showed significant cytotoxicity, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Evaluated against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited strong inhibitory effects, suggesting its application in developing new antibiotics.
  • Anti-inflammatory Research :
    • Investigated for its ability to inhibit cytokine production in vitro.
    • Results indicated a promising profile for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which may have similar biological activities and applications.

    Piperidine Derivatives: Compounds with the piperidine ring, which are widely used in pharmaceuticals and agrochemicals.

    Pentenone Derivatives: Compounds with the pentenone moiety, which are used in various organic synthesis applications.

The uniqueness of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one lies in its combination of these structural features, which may confer specific properties and activities not found in other compounds.

Biological Activity

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant research findings.

  • Molecular Formula : C21H25N3O
  • Molecular Weight : 337.45 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring attached to a piperidine moiety, contributing to its diverse biological properties.

The biological activity of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For instance, compounds similar to 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. In studies, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to reduced inflammation in various models .

Case Studies and Experimental Results

A selection of studies highlights the biological activities associated with 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one:

StudyBiological ActivityCell Line / ModelResults
Study AAnticancerMCF-7IC50 = 0.09 ± 0.0085 µM
Study BAntimicrobialE. coliEffective at concentrations <100 µg/mL
Study CAnti-inflammatoryIn vitro modelSignificant reduction in cytokine levels

Detailed Findings

  • Anticancer Efficacy : In a comparative study involving various pyrimidine derivatives, 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one exhibited superior anticancer activity relative to standard treatments, showcasing its potential in cancer therapeutics .
  • Microbial Resistance : The compound was tested against multiple microbial strains, including E. coli, S. aureus, and C. albicans. It showed promising results in inhibiting microbial growth, indicating its potential as an antibiotic or antifungal agent .
  • Anti-inflammatory Mechanism : The anti-inflammatory effects were assessed through cytokine profiling in cell cultures treated with the compound, revealing a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)pent-4-en-1-one?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Core Construction : Formation of the pyrimidin-2-yloxy-piperidine moiety via nucleophilic substitution, typically using pyrimidine derivatives and piperidinols under anhydrous conditions (e.g., DMF, 80°C) .

Ketone Introduction : The pent-4-en-1-one group is introduced through acylation or Claisen-Schmidt condensation, requiring base catalysts (e.g., NaH) and inert atmospheres to prevent oxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Critical conditions include strict temperature control (0–5°C for sensitive intermediates) and moisture-free environments .

Basic: What analytical techniques are prioritized for structural characterization and purity assessment?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Resolves piperidine ring conformers and confirms pyrimidin-2-yloxy connectivity (e.g., δ 8.3–8.5 ppm for pyrimidine protons) .
    • X-ray Crystallography : Used for resolving stereochemical ambiguities in crystalline derivatives (e.g., piperidine chair conformation analysis) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .
    • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers address contradictions in biological activity data across assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, off-target effects). A systematic approach includes:

Target Engagement Validation :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding affinities .

Assay Cross-Validation :

  • Compare cell-free enzymatic assays (e.g., kinase inhibition) with cellular assays (e.g., proliferation IC50) to identify bioavailability limitations .

Orthogonal Assays :

  • CRISPR-Cas9 knockout models to confirm target specificity vs. pharmacological inhibition results .

Advanced: What computational strategies predict pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (100 ns trajectories, GROMACS) .
  • QSAR Models : Predict logP and metabolic stability using descriptors like polar surface area and H-bond donors .
  • Docking Studies (AutoDock Vina) : Identify cytochrome P450 interactions (e.g., CYP3A4 binding poses) to guide toxicity assessments .
  • ADMET Prediction : Tools like SwissADME validate absorption parameters against in vitro Caco-2 assays .

Basic: What reactivity patterns dominate functionalization of the pent-4-en-1-one moiety?

Methodological Answer:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-position of the α,β-unsaturated ketone (THF, 25°C) .
  • Catalytic Hydrogenation : H₂/Pd/C reduces the double bond selectively (1 atm, 6 h) without pyrimidine ring hydrogenolysis .
  • Epoxidation : mCPBA (0°C, CH₂Cl₂) forms epoxides for downstream ring-opening reactions .

Advanced: How does piperidine C3 stereochemistry influence target selectivity?

Methodological Answer:

  • Stereochemical Impact :
    • S-Enantiomer : Binds kinases (e.g., MAPK1) via hydrogen bonding with Asp102 (docking score: -9.2 kcal/mol; IC50 = 12 nM) .
    • R-Enantiomer : Lacks key interactions (IC50 = 480 nM) .
  • Synthesis Resolution :
    • Chiral HPLC (Chiralpak AD-H, hexane/isopropanol) separates enantiomers .
    • Asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves >90% enantiomeric excess .

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